Cas no 52415-04-0 (1,4-Dimethyl-2-iodo-3-nitrobenzene)

1,4-Dimethyl-2-iodo-3-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Dimethyl-2-iodo-3-nitrobenzene
-
- Inchi: 1S/C8H8INO2/c1-5-3-4-6(2)8(7(5)9)10(11)12/h3-4H,1-2H3
- InChI Key: NOIONAMPMPLCJR-UHFFFAOYSA-N
- SMILES: IC1=C(C)C=CC(C)=C1[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 180
- Topological Polar Surface Area: 45.8
- XLogP3: 3.1
1,4-Dimethyl-2-iodo-3-nitrobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010009693-250mg |
1,4-Dimethyl-2-iodo-3-nitrobenzene |
52415-04-0 | 97% | 250mg |
$499.20 | 2023-09-01 | |
Alichem | A010009693-1g |
1,4-Dimethyl-2-iodo-3-nitrobenzene |
52415-04-0 | 97% | 1g |
$1460.20 | 2023-09-01 | |
Alichem | A010009693-500mg |
1,4-Dimethyl-2-iodo-3-nitrobenzene |
52415-04-0 | 97% | 500mg |
$831.30 | 2023-09-01 |
1,4-Dimethyl-2-iodo-3-nitrobenzene Related Literature
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
3. Book reviews
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
Additional information on 1,4-Dimethyl-2-iodo-3-nitrobenzene
Recent Advances in the Application of 1,4-Dimethyl-2-iodo-3-nitrobenzene (CAS: 52415-04-0) in Chemical Biology and Pharmaceutical Research
1,4-Dimethyl-2-iodo-3-nitrobenzene (CAS: 52415-04-0) is a halogenated nitroaromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates and molecular probes. Recent studies have explored its utility in cross-coupling reactions, photodynamic therapy, and as a building block for complex heterocyclic systems. This research brief aims to summarize the latest advancements and findings related to this compound.
One of the most notable applications of 1,4-dimethyl-2-iodo-3-nitrobenzene is its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are pivotal in the construction of carbon-carbon bonds, enabling the synthesis of diverse aromatic and heteroaromatic scaffolds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in generating novel tyrosine kinase inhibitors, showcasing its potential in targeted cancer therapy.
In addition to its synthetic utility, 1,4-dimethyl-2-iodo-3-nitrobenzene has been investigated for its photophysical properties. Researchers have leveraged its nitro group as an electron acceptor in donor-acceptor systems, which are critical for developing photosensitizers used in photodynamic therapy (PDT). A recent publication in Chemical Communications highlighted its incorporation into porphyrin-based systems, resulting in enhanced singlet oxygen generation and improved PDT efficacy against resistant cancer cell lines.
The compound's unique structural features also make it a valuable precursor for the synthesis of nitrogen-containing heterocycles, such as indoles and quinolines. These heterocycles are prevalent in many FDA-approved drugs and natural products. A 2024 study in Organic Letters detailed a novel one-pot synthesis of functionalized indoles using 1,4-dimethyl-2-iodo-3-nitrobenzene as a starting material, offering a more efficient route to these pharmacologically relevant scaffolds.
Despite its promising applications, challenges remain in the large-scale production and purification of 1,4-dimethyl-2-iodo-3-nitrobenzene. Recent advancements in flow chemistry and continuous processing have addressed some of these issues, as reported in a 2023 Industrial & Engineering Chemistry Research article. These innovations have improved yield and reduced waste, making the compound more accessible for industrial applications.
In conclusion, 1,4-dimethyl-2-iodo-3-nitrobenzene (CAS: 52415-04-0) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its multifaceted applications in synthesis, photodynamic therapy, and heterocycle formation underscore its importance in drug discovery and development. Future research should focus on optimizing its synthetic routes and exploring new therapeutic avenues to fully realize its potential.
52415-04-0 (1,4-Dimethyl-2-iodo-3-nitrobenzene) Related Products
- 915921-00-5(3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic Acid)
- 1483466-73-4([1-(2-Methoxyethyl)cyclobutyl]methanol)
- 1361851-72-0(2',5'-Dichloro-4,5-difluoro-biphenyl-2-ol)
- 1285595-56-3(4-(5-methyl-2-nitrophenoxy)piperidine)
- 946337-93-5(N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-4-(propan-2-ylsulfanyl)benzamide)
- 1251706-54-3(N-5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl-5,6-dihydro-1,4-dioxine-2-carboxamide)
- 300670-60-4(3-(4-Acetylaminobenzenesulfonyl)propionic Acid)
- 304889-81-4((5E)-2-(4-acetylpiperazin-1-yl)-5-(4-chlorophenyl)methylidene-4,5-dihydro-1,3-thiazol-4-one)
- 2241140-08-7(8-IMINO-1,4-DIOXA-8LAMBDA6-THIASPIRO[4.5]DECAN-8-ONE HYDROCHLORIDE)
- 1179057-31-8(4-Chloro-2-(methoxymethyl)-5-phenylthieno2,3-dpyrimidine)




